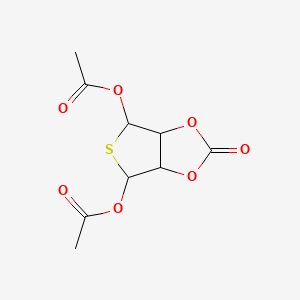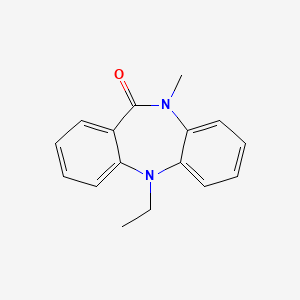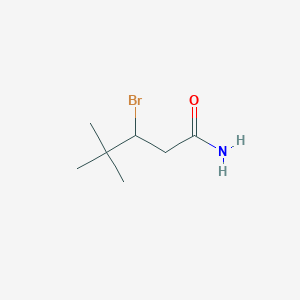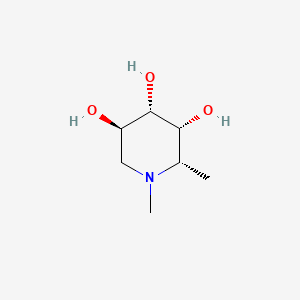
Bis(3-methylphenyl)diazene;1-iodo-2,3,4,5-tetramethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-methylphenyl)diazene: and 1-iodo-2,3,4,5-tetramethylbenzene are aromatic compounds with distinct chemical structures and properties. Bis(3-methylphenyl)diazene is a diazene derivative, characterized by the presence of two phenyl groups substituted with methyl groups at the meta position. 1-iodo-2,3,4,5-tetramethylbenzene is an iodinated aromatic compound with four methyl groups attached to the benzene ring.
Métodos De Preparación
Bis(3-methylphenyl)diazene: can be synthesized through the azo coupling reaction, where aniline derivatives are diazotized and then coupled with another aromatic compound. The reaction typically involves the use of sodium nitrite and hydrochloric acid to form the diazonium salt, which is then reacted with 3-methylaniline under basic conditions to yield the desired product.
1-iodo-2,3,4,5-tetramethylbenzene: can be prepared through the iodination of 2,3,4,5-tetramethylbenzene. This reaction involves the use of iodine and an oxidizing agent, such as nitric acid or hydrogen peroxide, to introduce the iodine atom into the aromatic ring.
Análisis De Reacciones Químicas
Bis(3-methylphenyl)diazene: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form azoxy compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid and halogens.
1-iodo-2,3,4,5-tetramethylbenzene: primarily undergoes substitution reactions, such as:
Nucleophilic substitution: The iodine atom can be replaced by nucleophiles like hydroxide or amine groups.
Electrophilic substitution: The methyl groups activate the aromatic ring towards electrophilic substitution reactions, such as nitration and sulfonation.
Aplicaciones Científicas De Investigación
Bis(3-methylphenyl)diazene: has applications in various fields, including:
Chemistry: Used as a precursor in the synthesis of more complex azo compounds and dyes.
Biology: Studied for its potential use in biological staining and as a probe for studying enzyme activities.
Medicine: Investigated for its potential use in drug development, particularly in the design of azo-based prodrugs.
Industry: Used in the production of dyes, pigments, and other colorants.
1-iodo-2,3,4,5-tetramethylbenzene: is used in:
Organic synthesis: As a building block for the synthesis of more complex organic molecules.
Material science: Studied for its potential use in the development of new materials with unique electronic and optical properties.
Pharmaceuticals: Investigated for its potential use in the synthesis of iodinated compounds with medical applications.
Mecanismo De Acción
The mechanism of action for Bis(3-methylphenyl)diazene involves its ability to undergo redox reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. Its molecular targets include enzymes and proteins that can be modified through azo coupling reactions.
1-iodo-2,3,4,5-tetramethylbenzene: exerts its effects through its ability to participate in substitution reactions, which can modify the structure and function of target molecules. Its molecular targets include nucleophiles that can replace the iodine atom, leading to the formation of new compounds with altered properties.
Comparación Con Compuestos Similares
Bis(3-methylphenyl)diazene: can be compared to other diazene derivatives, such as azobenzene and hydrazobenzene. Its unique feature is the presence of methyl groups at the meta position, which can influence its reactivity and stability.
1-iodo-2,3,4,5-tetramethylbenzene: can be compared to other iodinated aromatic compounds, such as iodobenzene and 1-iodo-4-methylbenzene. Its uniqueness lies in the presence of four methyl groups, which can enhance its reactivity towards electrophilic substitution reactions.
Similar Compounds
- Azobenzene
- Hydrazobenzene
- Iodobenzene
- 1-iodo-4-methylbenzene
Propiedades
Fórmula molecular |
C24H27IN2 |
|---|---|
Peso molecular |
470.4 g/mol |
Nombre IUPAC |
bis(3-methylphenyl)diazene;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C14H14N2.C10H13I/c1-11-5-3-7-13(9-11)15-16-14-8-4-6-12(2)10-14;1-6-5-10(11)9(4)8(3)7(6)2/h3-10H,1-2H3;5H,1-4H3 |
Clave InChI |
GDPHRJLSJAZORN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N=NC2=CC=CC(=C2)C.CC1=CC(=C(C(=C1C)C)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


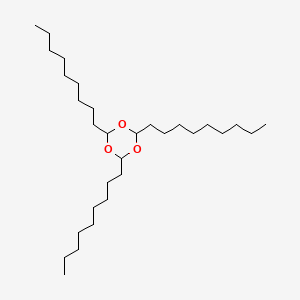

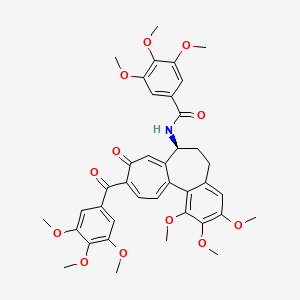
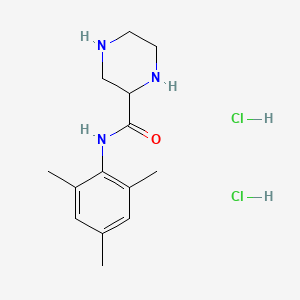
![[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;pentahydrobromide](/img/structure/B15197197.png)
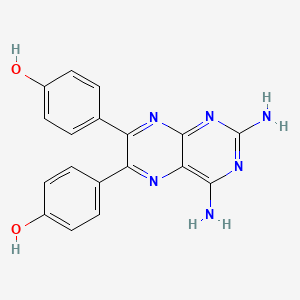
![Methyl 5-chloro-2-{2-[(4-nitrobenzyl)amino]-2-oxoethoxy}benzoate](/img/structure/B15197217.png)
